molecular formula C11H10N2O3S B2559993 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 899736-21-1

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2559993
CAS No.: 899736-21-1
M. Wt: 250.27
InChI Key: SFGWBEDVLGLWFP-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features a benzodioxole moiety attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 1,3-benzodioxole derivatives with imidazolidinone precursors under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one apart from similar compounds is its unique combination of a benzodioxole moiety with an imidazolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-10-4-12-11(17)13(10)5-7-1-2-8-9(3-7)16-6-15-8/h1-3H,4-6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGWBEDVLGLWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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